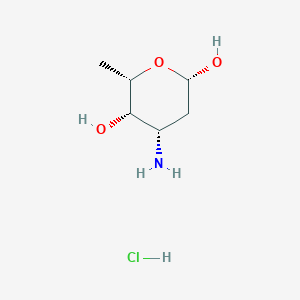

L-Daunosamine, Hydrochloride

Overview

Description

Synthesis Analysis

L-Daunosamine Hydrochloride and its derivatives have been synthesized through various methods:

- Parker and Chang (2005) described a high-yield synthesis of carbamate-protected glycals of L-Daunosamine using a chemoselective insertion of a rhodium nitrene in an allylic C-H bond (Parker & Chang, 2005).

- Ding et al. (2011) developed an efficient synthesis of L-Daunosamine glycosides through a BF(3)·OEt(2) promoted tandem hydroamination/glycosylation method (Ding et al., 2011).

Molecular Structure Analysis

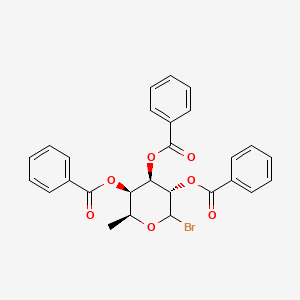

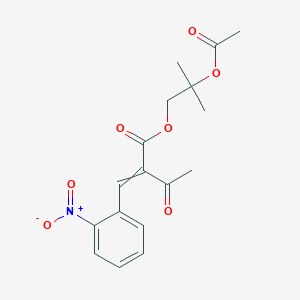

The molecular structure of L-Daunosamine Hydrochloride is characterized by its unique arrangement of amino and hydroxy groups, crucial for its chemical properties and reactivity.

Chemical Reactions and Properties

- Syntheses involving photoinduced acylnitrene aziridination have been reported for L-Daunosamine, leading to the formation of 3-amino-3-N,4-O-carbonyl-2,3,6-trideoxy precursors to the aminosugar methyl glycosides (Mendlik et al., 2006).

- Jurczak et al. (1992) achieved the synthesis of L-Daunosamine from L-aspartic acid, utilizing vinylmagnesium chloride for high stereoselectivity (Jurczak et al., 1992).

Scientific Research Applications

Application in Medicinal Chemistry

- Summary of the application : L-Daunosamine, Hydrochloride is used in the synthesis of novel derivatives of daunorubicin . Daunorubicin is an anthracycline antibiotic that is used as a first-line drug in the therapy of oncological diseases, particularly leukemias and solid tumors .

- Methods of application or experimental procedures : The modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . This involves alkylation under phase-transfer catalysis and an amine addition across an activated multiple bond .

- Results or outcomes obtained : A series of daunorubicin derivatives retaining the amine functionality have been obtained, which could also be used as potential precursors for further transformations .

Application in Synthetic Biology

- Summary of the application : L-Daunosamine, Hydrochloride is used in the synthesis of derivatives of L-daunosamine and its C-3 epimer .

- Methods of application or experimental procedures : The key step in the synthesis involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts .

- Results or outcomes obtained : This provides a concise route to methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride .

Safety And Hazards

Future Directions

The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound5. These modifications are considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations5. Therefore, future research may focus on developing new synthetic sequences with stereochemical diversity6.

properties

IUPAC Name |

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNTUORJIVKDRG-VKYWDCQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Daunosamine, Hydrochloride | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)